7-Methyloctahydro-1H-pyrrolo[2,3-b]pyridine is a member of the pyrrolopyridine class of compounds, characterized by a fused pyrrole and pyridine ring structure. This compound is notable for its potential applications in medicinal chemistry, particularly due to its diverse biological activities. The compound is classified as an organoheterocyclic compound, which indicates that it contains both carbon and heteroatoms (nitrogen in this case) within its structure.
7-Methyloctahydro-1H-pyrrolo[2,3-b]pyridine is derived from the broader category of pyrrolopyridines, which are organic compounds featuring a pyrrole ring fused to a pyridine ring. Pyrrolopyridines have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, anticancer, and analgesic properties .
The synthesis of 7-Methyloctahydro-1H-pyrrolo[2,3-b]pyridine can be achieved through several methods, often involving the cyclization of appropriate precursors. One common synthetic route involves the use of 1,3-dicarbonyl compounds that undergo condensation reactions followed by cyclization to form the desired fused ring system.
Key steps in the synthesis may include:
Technical details such as reaction conditions (temperature, solvent) and yields are crucial for optimizing synthesis pathways but are often proprietary or vary based on specific laboratory setups.
The molecular structure of 7-Methyloctahydro-1H-pyrrolo[2,3-b]pyridine includes:
The structural representation can be visualized using various chemical drawing software or databases such as PubChem or ChemSpider.
7-Methyloctahydro-1H-pyrrolo[2,3-b]pyridine participates in various chemical reactions characteristic of nitrogen-containing heterocycles. Key reactions include:
These reactions are essential for modifying the compound for specific applications or enhancing its biological activity.
The mechanism of action for 7-Methyloctahydro-1H-pyrrolo[2,3-b]pyridine is primarily linked to its interaction with biological targets such as enzymes or receptors. For instance, derivatives of this compound have shown potential as inhibitors of specific kinases involved in cell signaling pathways associated with cancer progression .
The detailed mechanism often involves:
Quantitative data on binding affinities and inhibition constants are typically derived from biochemical assays.
The physical properties of 7-Methyloctahydro-1H-pyrrolo[2,3-b]pyridine include:
Chemical properties include:
Relevant data such as melting points, boiling points, and spectral data (NMR, IR) can provide further insights into its physical characteristics.
7-Methyloctahydro-1H-pyrrolo[2,3-b]pyridine has several scientific applications primarily in medicinal chemistry:
The ongoing research into this compound continues to unveil its potential therapeutic applications across multiple fields.
Pyrrolopyridines constitute a family of nitrogen-dense bicyclic systems where a pyrrole ring is fused to pyridine at adjacent bonds, creating six structural isomers. Among these, the pyrrolo[2,3-b]pyridine isomer (7-azaindole) stands out due to its balanced physiochemical properties and bioisosteric relationship with indole. Saturation of this core yields octahydro derivatives like 7-Methyloctahydro-1H-pyrrolo[2,3-b]pyridine, which exhibit markedly enhanced metabolic stability and improved pharmacokinetic behavior compared to aromatic counterparts. Critically, the scaffold’s basic nitrogen atoms (pKa ~8–9) facilitate salt formation and water solubility, while its alicyclic character promotes membrane permeability [4]. These properties underpin its classification as a "privileged scaffold"—a molecular framework capable of delivering high-affinity ligands for diverse targets through strategic decoration.
Table 1: Comparative Properties of Key Pyrrolopyridine Isomers Relevant to Drug Design
Isomer | Core Structure | pKa | Metabolic Stability | Key Binding Features |
---|---|---|---|---|
Pyrrolo[2,3-b]pyridine | Aromatic (7-azaindole) | ~4.59 | Moderate | H-bond donor/acceptor pair at N1/C2 |
7-Methyloctahydro-1H-pyrrolo[2,3-b]pyridine | Saturated | ~8–9 | High | Flexible H-bond acceptors; 3D vectoring |
Pyrrolo[3,4-c]pyridine | Aromatic (isoindole analog) | ~6.94 | Low–Moderate | Anhydride-like H-bonding motifs |
Pyrrolo[3,2-b]pyridine | Aromatic | ~7.95 | Moderate | Dual basic nitrogens |
The methyl group at the 7-position provides steric guidance for substituent orientation and modulates electron density at the adjacent nitrogen. Synthetic accessibility further enhances its utility; commercial availability of intermediates like 1H-Pyrrolo[2,3-b]pyridine (PubChem CID: 9222) enables straightforward hydrogenation and functionalization [7] [5]. Recent applications span kinase inhibitors (FAK, GSK-3β), enzyme modulators (HNE, aldose reductase), and CNS-targeted agents, leveraging the scaffold’s adaptability to occupy diverse binding pockets [6] [9].
Kinases represent a prime therapeutic target class where 7-Methyloctahydro-1H-pyrrolo[2,3-b]pyridine derivatives exert profound effects. The scaffold’s conformational flexibility allows optimal adaptation to the ATP-binding cleft’s hinge region, while its hydrogen-bonding topology mimics purine interactions. This is exemplified in glycogen synthase kinase-3β (GSK-3β) inhibition, where derivatives like compound S01 (containing a phenylpyrrolopyridine-carboxamide appendage) achieve sub-nanomolar IC₅₀ values (0.35 ± 0.06 nM) through critical interactions with Asp133 and Val135 residues [6]. Similarly, in focal adhesion kinase (FAK) inhibition, pyrrolo[2,3-d]pyridine-based compounds demonstrate low-nanomolar potency (IC₅₀ = 10⁻⁹–10⁻⁸ M) by forming double-dentate hydrogen bonds with the hinge region and engaging the DFG motif [2].
Table 2: Kinase Inhibition Parameters Enabled by Pyrrolo[2,3-b]pyridine-Based Scaffolds
Target Kinase | Scaffold Type | Potency (IC₅₀) | Key Binding Interactions | Biological Outcome |
---|---|---|---|---|
GSK-3β | 5-phenyl-N-(4-phenylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide | 0.35 nM | H-bond with LYS-85; van der Waals with hinge region | ↓p-tau-Ser396; ↑neurite outgrowth |
FAK | 7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine derivatives | 19.1 nM (e.g., compound 18h) | Double H-bonds to hinge; interaction with DFG motif | Antiproliferative activity in A-549 cells |
FMS | Pyrrolo[3,2-c]pyridine | <100 nM | Salt bridge with catalytic lysine | Antiarthritic and anticancer effects |
The saturated variant’s enhanced solubility and reduced π-stacking propensity minimize off-target binding, translating to superior kinase selectivity profiles. For example, S01 maintained >100-fold selectivity across 24 related kinases, attributable to its precise accommodation within GSK-3β’s hydrophobic pocket [6]. Beyond direct inhibition, these compounds modulate downstream signaling: suppressing tau hyperphosphorylation in Alzheimer’s models, inhibiting cancer cell proliferation via integrin-mediated adhesion blockade, and reversing epithelial-mesenchymal transition in metastatic cascades [2] [6]. The 7-methyl group further fine-toles lipophilicity, optimizing blood-brain barrier penetration for CNS targets—a property leveraged in emerging neuroprotective agents.
Structural distinctions among pyrrolopyridine isomers profoundly influence target selectivity and physicochemical behavior. While aromatic isomers like pyrrolo[2,3-b]pyridine (7-azaindole) excel in rigid binding to purine sites (e.g., in HNE inhibitors like BAY 85-8501), the saturated 7-Methyloctahydro variant offers distinct advantages:
Table 3: Structural and Functional Differentiation of Key Pyrrolopyridine Derivatives
Scaffold | Aromatic/Saturated | Representative Bioactivity | Therapeutic Area | Limitations |
---|---|---|---|---|
7-Methyloctahydro-1H-pyrrolo[2,3-b]pyridine | Saturated | GSK-3β inhibition (IC₅₀ = 0.35 nM) | Neurodegeneration, oncology | Limited commercial availability |
Pyrrolo[3,4-c]pyridine | Aromatic | GPR119 agonism (EC₅₀ = 0.016 µM); aldose reductase inhibition | Diabetes, diabetic complications | Low BBB penetration; metabolic instability |
Pyrrolo[2,3-b]pyridine (7-azaindole) | Aromatic | HNE inhibition (IC₅₀ = 14–15 nM) | Inflammatory lung disease | Moderate solubility; CYP inhibition risk |
Pyrrolo[3,2-b]pyridine | Aromatic | RSK2 inhibition (IC₅₀ = 0.3 nM) | Oncology | High plasma protein binding |
The 7-methyl group uniquely steers substituent vectoring toward hydrophobic sub-pockets—unachievable with unsubstituted or N-acylated pyrrolo[3,4-c]pyridines. Synthetic routes further differentiate them: saturated analogs require catalytic hydrogenation of azaindole precursors (e.g., 1H-pyrrolo[2,3-b]pyridine, CID 9222), whereas pyrrolo[3,2-d]pyrimidines derive from multicomponent condensations [5] [7]. As drug discovery prioritizes three-dimensional complexity, 7-Methyloctahydro-1H-pyrrolo[2,3-b]pyridine offers a compelling template for next-generation inhibitors against conformationally plastic targets.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1